molecular formula C12H21NO4 B8185021 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8185021
M. Wt: 243.30 g/mol
InChI Key: DZSWWZASZDLNHB-UHFFFAOYSA-N
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Patent
US09045485B2

Procedure details

1,1-dimethylethyl (3E)-3-[(methyloxy)methylidene]-4-oxo-1-piperidinecarboxylate D30 (1.5 g) was dissolved in methanol (30 ml), and then 5% Pd/C (1 g) was added. The reaction mixture was hydrogenated at atmospheric pressure for 6 hours. Then the Pd/C was removed by filtration and the solution was evaporated in vacuo to afford the desired product D31 as a pale yellow oil in 1.2 g. LCMS [M-56+H] 188.1@1.53 min (5 min run)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]/[CH:3]=[C:4]1\[CH2:5][N:6]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:8][C:9]\1=[O:10]>CO.[Pd]>[CH3:1][O:2][CH2:3][CH:4]1[C:9](=[O:10])[CH2:8][CH2:7][N:6]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\C=C\1/CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the Pd/C was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCC1CN(CCC1=O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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